

An In-depth Technical Guide to 2-Methoxy-N-methylaniline

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Compound of Interest

Compound Name: 2-Methoxy-N-methylaniline

Cat. No.: B082676

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methoxy-N-methylaniline**, a significant chemical intermediate in various fields, including pharmaceutical and dye industries. This document details its chemical properties, synthesis protocols, and potential metabolic pathways, presenting data in a structured and accessible format for scientific professionals.

Chemical Identity and Properties

The formal IUPAC name for this compound is **2-methoxy-N-methylaniline**.^[1] It is also commonly known by synonyms such as N-Methyl-o-anisidine and (2-methoxyphenyl)methylamine.^[2]

Table 1: Physicochemical Properties of **2-Methoxy-N-methylaniline**

| Property | Value | Reference(s) |
|-------------------|-----------------------------------|-----------------|
| IUPAC Name | 2-methoxy-N-methylaniline | [1] |
| CAS Number | 10541-78-3 | [1][2][3][4][5] |
| Molecular Formula | C ₈ H ₁₁ NO | [1][2][4][5] |
| Molecular Weight | 137.18 g/mol | [1][3][4][5] |
| Appearance | Liquid | [2] |
| Melting Point | 30-34 °C | [3][5] |
| Flash Point | 98 °C (closed cup) | [3][5] |
| Purity (Typical) | 97-98% | [2][3] |
| InChI Key | KNZWULOUXYKBLH-UHFFFAOYSA-N | [1][2][3] |
| SMILES | CNC1=CC=CC=C1OC | [1][3] |

Table 2: Safety Information

| Hazard Statement | GHS Classification | Precautionary Codes |
|-------------------------------------|-----------------------------------|---|
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | P264, P270, P301+P312, P330, P501 |
| May cause an allergic skin reaction | Skin Sensitization (Category 1) | P261, P272, P280, P302+P352, P333+P317, P362+P364 |

Data aggregated from ECHA C&L Inventory notifications.[1][3]

Synthesis Methodologies

The N-methylation of anilines is a fundamental transformation in organic synthesis.[6] Several methods are established for the synthesis of **2-Methoxy-N-methylaniline**, primarily through the methylation of 2-methoxyaniline (o-anisidine).

Reductive amination is a widely used and efficient method for N-methylation.^[6] This process involves the reaction of 2-methoxyaniline with formaldehyde to form an intermediate imine, which is subsequently reduced in-situ to the desired secondary amine.

Materials:

- 2-Methoxyaniline (1.0 equiv.)
- Formaldehyde (37% in H₂O, 1.1 equiv.)
- Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)
- Dichloroethane (DCE) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a solution of 2-methoxyaniline in dichloroethane, add formaldehyde.
- Stir the mixture at room temperature for 1 hour.
- Add sodium triacetoxyborohydride in portions over 15 minutes.
- Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or GC-MS.
- Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure.

- Purify the crude product by column chromatography on silica gel to yield pure **2-Methoxy-N-methylaniline**.

A more recent, greener approach involves the use of methanol as a methylating agent over a heterogeneous catalyst, such as Nickel-based catalysts.^[7]

Materials:

- Aniline (e.g., 2-methoxyaniline) (1.0 mmol)
- Methanol (10 mL)
- Ni/ZnAlO_x catalyst (40 mg)
- Sodium hydroxide (NaOH) (0.25 equiv., optional base)
- Nitrogen (N₂) gas

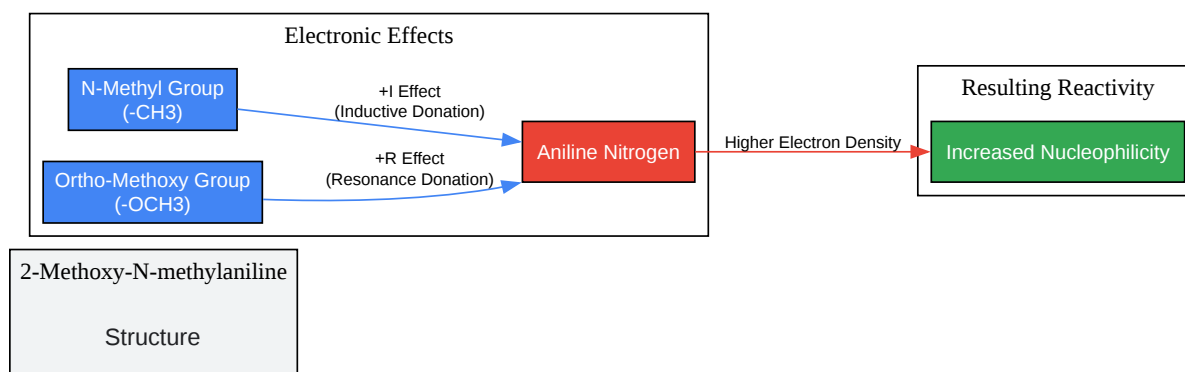
Procedure:

- Add 2-methoxyaniline, the Ni/ZnAlO_x catalyst, and methanol to a 50 mL autoclave equipped with a magnetic stirrer. If a base is used, add NaOH.^[7]
- Purge the autoclave with nitrogen gas five times to remove air, then charge with 1 MPa of N₂.^[7]
- Heat the reaction to 160 °C and stir at 1000 rpm for 16-24 hours.^[7]
- After cooling to room temperature, analyze the reaction mixture by GC-MS and GC using an internal standard to determine conversion and yield.^[7]
- The product can be isolated by filtering the catalyst and removing the solvent, followed by purification.

Chemical Reactivity and Electronic Effects

The reactivity of the nitrogen atom in **2-Methoxy-N-methylaniline** is primarily governed by its nucleophilicity. This is influenced by the electronic effects of the substituents on the aromatic

ring.[8] The methoxy group (-OCH₃) at the ortho position is an electron-donating group through resonance, which increases the electron density on the nitrogen atom. The N-methyl group is also electron-donating through an inductive effect. These combined effects make the nitrogen atom in **2-Methoxy-N-methylaniline** a potent nucleophile.[8]



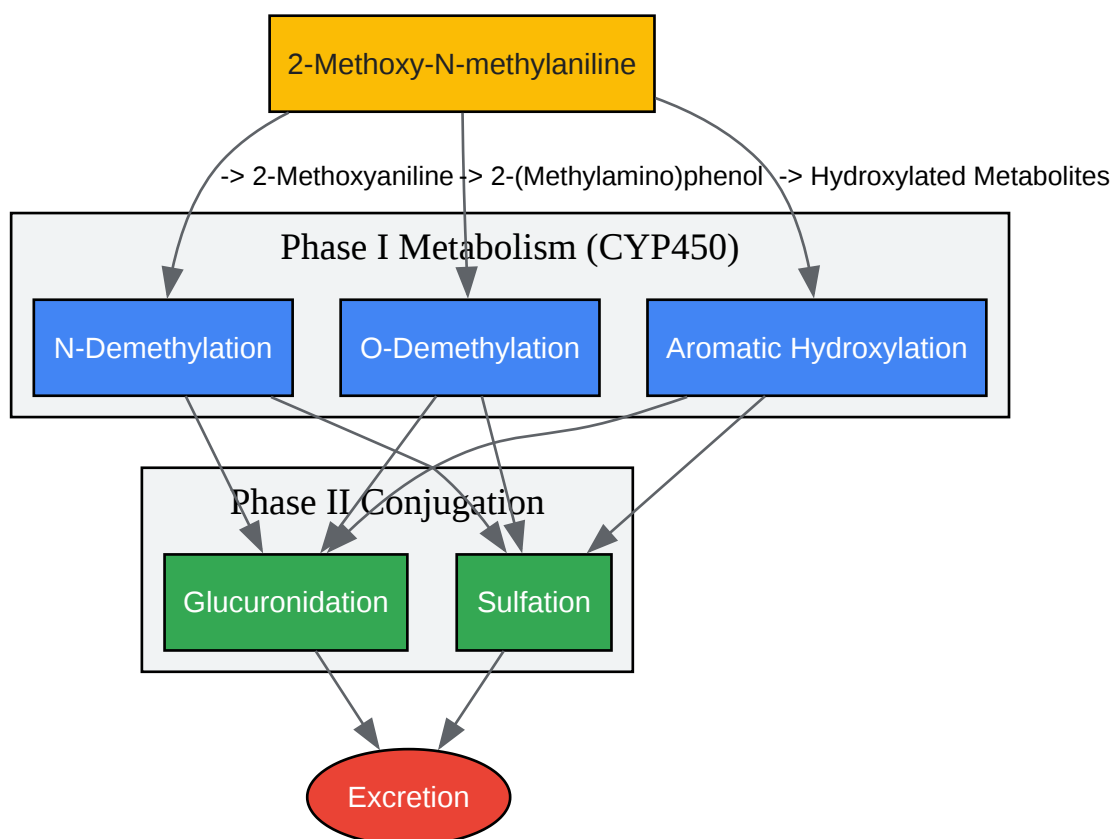
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Caption: Electronic effects influencing the nucleophilicity of **2-Methoxy-N-methylaniline**.

Potential Metabolic Pathways

While specific metabolic studies on **2-Methoxy-N-methylaniline** are limited, the metabolism of structurally related aniline derivatives provides a predictive framework. The metabolism of anilines often involves cytochrome P450 (CYP) enzymes.[9] For instance, the metabolism of 2-methoxy-4-nitroaniline primarily proceeds via hydroxylation of the phenyl ring, followed by conjugation with sulfate or glucuronic acid.[10] Similarly, N-nitroso-N-methylaniline metabolism by CYP2B1 involves both denitrosation and alpha-C-hydroxylation.[9]

Based on these precedents, a putative metabolic pathway for **2-Methoxy-N-methylaniline** would likely involve N-demethylation, O-demethylation, and aromatic hydroxylation, followed by phase II conjugation reactions for excretion.



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